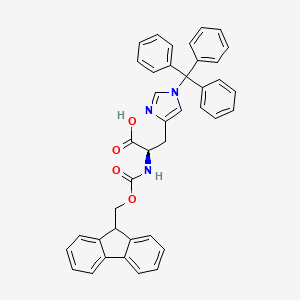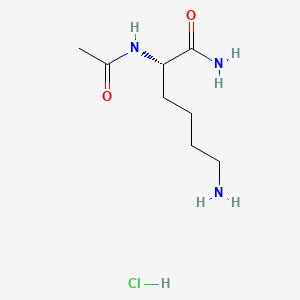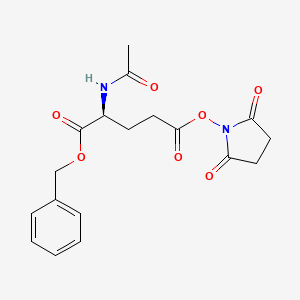
Fmoc-D-组氨酸(Trt)-OH
描述
Fmoc-D-histidine(trityl)-OH is a derivative of the amino acid histidine, modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group at the N-terminus and a trityl (trt) protecting group at the side chain. This compound is commonly used in solid-phase peptide synthesis (SPPS) due to its stability and ease of removal of the protecting groups under mild conditions.
科学研究应用
Chemistry
Fmoc-D-histidine(trityl)-OH is widely used in the synthesis of peptides and proteins. It allows for the incorporation of histidine residues into peptide chains, which are essential for various biochemical functions.
Biology
In biological research, peptides synthesized using Fmoc-D-histidine(trityl)-OH are used to study protein-protein interactions, enzyme-substrate interactions, and receptor-ligand binding.
Medicine
In the medical field, peptides containing histidine residues are investigated for their therapeutic potential, including their use as antimicrobial agents, enzyme inhibitors, and drug delivery systems.
Industry
Industrially, Fmoc-D-histidine(trityl)-OH is used in the production of peptide-based materials, such as hydrogels and nanomaterials, which have applications in drug delivery, tissue engineering, and biosensing.
作用机制
Target of Action
Fmoc-D-his(trt)-OH is primarily used in the synthesis of peptides . The primary target of this compound is the peptide chain that is being synthesized. It specifically targets the C-terminal end of the peptide, allowing for the addition of a histidine amino acid residue .
Mode of Action
Fmoc-D-his(trt)-OH interacts with its target through a process known as Fmoc solid-phase peptide synthesis (SPPS) . During this process, the Fmoc group (Fluorenylmethyloxycarbonyl) serves as a temporary protecting group for the amino group during the synthesis. The trityl (trt) group serves as a protecting group for the imidazole ring of the histidine residue, preventing unwanted side reactions .
Pharmacokinetics
Its use is confined to the controlled conditions of a laboratory setting .
Result of Action
The result of the action of Fmoc-D-his(trt)-OH is the successful addition of a histidine residue to the C-terminal end of a peptide chain during synthesis . This allows for the creation of peptides with specific sequences, which can be used in various biological research and therapeutic applications.
Action Environment
The action of Fmoc-D-his(trt)-OH is influenced by the conditions in the laboratory environment. Factors such as temperature, pH, and the presence of other reagents can all impact the efficacy of the peptide synthesis process . The stability of Fmoc-D-his(trt)-OH is also an important consideration, as it needs to be stored under appropriate conditions to prevent degradation .
生化分析
Biochemical Properties
Fmoc-D-his(trt)-OH plays a significant role in biochemical reactions, particularly in the synthesis of peptides. It interacts with various enzymes and proteins during the peptide synthesis process . The nature of these interactions is primarily chemical bonding, where Fmoc-D-his(trt)-OH acts as a building block in the formation of peptide chains .
Cellular Effects
The effects of Fmoc-D-his(trt)-OH on cells are primarily observed in the context of peptide synthesis. It influences cell function by contributing to the formation of proteins, which are crucial for various cellular processes
Molecular Mechanism
The molecular mechanism of Fmoc-D-his(trt)-OH is based on its role in peptide synthesis. It exerts its effects at the molecular level through its involvement in the formation of peptide bonds . The Fmoc group provides protection for the amino acid during the synthesis process, and it can be removed under specific conditions to allow the continuation of the peptide chain .
Temporal Effects in Laboratory Settings
In laboratory settings, Fmoc-D-his(trt)-OH exhibits stability and minimal degradation over time . It is used in both batch processes and under continuous flow conditions
Metabolic Pathways
The metabolic pathways involving Fmoc-D-his(trt)-OH are primarily related to its role in peptide synthesis
Transport and Distribution
Fmoc-D-his(trt)-OH is transported and distributed within cells and tissues during the process of peptide synthesis
Subcellular Localization
The subcellular localization of Fmoc-D-his(trt)-OH is likely within the cytoplasm, where peptide synthesis occurs
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-D-histidine(trityl)-OH typically involves the protection of the amino and side chain groups of histidine. The process begins with the protection of the amino group using the Fmoc group, followed by the protection of the imidazole side chain with the trityl group. The reaction conditions often involve the use of base and organic solvents to facilitate the protection reactions.
Industrial Production Methods
In industrial settings, the production of Fmoc-D-histidine(trityl)-OH is carried out using automated peptide synthesizers. These machines allow for precise control over the reaction conditions, ensuring high yields and purity of the final product. The use of solid-phase synthesis techniques also enables the efficient production of large quantities of the compound.
化学反应分析
Types of Reactions
Fmoc-D-histidine(trityl)-OH undergoes various chemical reactions, including:
Deprotection Reactions: Removal of the Fmoc and trityl protecting groups.
Coupling Reactions: Formation of peptide bonds with other amino acids.
Common Reagents and Conditions
Deprotection: The Fmoc group is typically removed using a base such as piperidine, while the trityl group is removed using trifluoroacetic acid (TFA).
Coupling: Peptide bond formation is facilitated by coupling reagents such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) and DIPEA (N,N-Diisopropylethylamine).
Major Products Formed
The major products formed from these reactions are peptides with specific sequences, where Fmoc-D-histidine(trityl)-OH serves as a building block.
相似化合物的比较
Similar Compounds
Fmoc-L-histidine(trityl)-OH: The L-enantiomer of histidine with similar protecting groups.
Fmoc-D-histidine(tert-butyl)-OH: A variant with a tert-butyl protecting group instead of trityl.
Fmoc-D-histidine(Boc)-OH: A variant with a Boc (tert-butyloxycarbonyl) protecting group.
Uniqueness
Fmoc-D-histidine(trityl)-OH is unique due to the combination of the Fmoc and trityl protecting groups, which provide stability and ease of removal under mild conditions. This makes it particularly suitable for SPPS, where the preservation of the integrity of the peptide chain is crucial.
属性
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1-tritylimidazol-4-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H33N3O4/c44-38(45)37(42-39(46)47-26-36-34-22-12-10-20-32(34)33-21-11-13-23-35(33)36)24-31-25-43(27-41-31)40(28-14-4-1-5-15-28,29-16-6-2-7-17-29)30-18-8-3-9-19-30/h1-23,25,27,36-37H,24,26H2,(H,42,46)(H,44,45)/t37-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXMYDXUIZKNHDT-DIPNUNPCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)CC(C(=O)O)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)C[C@H](C(=O)O)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H33N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00660800 | |
| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-1-(triphenylmethyl)-D-histidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00660800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
619.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135610-90-1 | |
| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-1-(triphenylmethyl)-D-histidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00660800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[1-(triphenylmethyl)-1H-imidazol-4-yl]propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![2-Amino-3-[4-(phosphonomethyl)phenyl]propanoic acid](/img/structure/B613261.png)






